エポキシコナゾール

概要

説明

Epoxiconazole is a broad-spectrum fungicide belonging to the class of azoles. It was introduced to the market by BASF SE in 1993 and is widely used to protect crops from fungal diseases. The compound inhibits the metabolism of fungal cells, preventing the growth of mycelia and limiting the production of conidia . It is particularly effective against cereal diseases such as leaf blotch and rust, which can cause significant yield losses .

科学的研究の応用

Epoxiconazole has a wide range of scientific research applications:

Agriculture: It is used to control fungal diseases in crops such as wheat, barley, rye, and coffee.

Environmental Science: Studies have investigated its degradation in water samples using various oxidative processes.

Toxicology: Research has explored its genotoxic and biochemical effects on non-target organisms, including humans.

Microbial Bioremediation: Bacterial consortia have been optimized for the biodegradation of Epoxiconazole, highlighting its potential for environmental cleanup.

作用機序

Target of Action

Epoxiconazole primarily targets the cytochrome P450-mediated C14-demethylase (CYP51) enzyme in fungi . This enzyme plays a crucial role in the biosynthesis of ergosterol, a vital component of the fungal cell membrane .

Mode of Action

Epoxiconazole acts by inhibiting the biosynthesis of ergosterol . By blocking the CYP51 enzyme, it prevents the production of new fungal spores and disrupts the function of existing fungal cells . This inhibition leads to an accumulation of methylated sterols in the fungal membrane, impairing its function .

Biochemical Pathways

Epoxiconazole’s action affects the ergosterol biosynthesis pathway in fungi, leading to an accumulation of methylated sterols . This accumulation disrupts the integrity and function of the fungal cell membrane, leading to cell death .

Pharmacokinetics

Epoxiconazole exhibits good oral bioavailability and is envisaged to penetrate the blood-brain barrier . It can interact with P-glycoprotein and hepatic cytochromes . It’s important to note that epoxiconazole and triadimenol are predicted to have the highest potentials of producing numerous harmful effects on humans and their use should be avoided or limited .

Result of Action

The action of Epoxiconazole leads to a variety of molecular and cellular effects. In non-target organisms like rats, exposure to Epoxiconazole has been shown to induce oxidative stress, genotoxicity, and biochemical and histopathological modifications in the liver and kidneys . It enhances hepatic and renal lipid peroxidation, increases the level of protein oxidation, and induces DNA damage . It also disrupts the activities of antioxidant enzymes and leads to a marked deregulation of liver and kidney functions .

Action Environment

Environmental factors can influence the action of Epoxiconazole. For instance, in marine diatoms, the nutrient level, light photoperiod, and cell age can change the sensitivity to Epoxiconazole . Furthermore, Epoxiconazole is very persistent in soil and aquatic sediment, which could lead to its accumulation and potential risk from runoff on coastal ecosystems located close to agricultural areas .

生化学分析

Biochemical Properties

Epoxiconazole interferes with the modification of sterols during the ergosterol biosynthetic pathway . It directly binds and inhibits sterol 14α-demethylase, a key enzyme in the ergosterol biosynthetic pathway . This inhibition results in ergosterol depletion in fungal membranes, which is expected to change lipid organization and membrane fluidity .

Cellular Effects

Epoxiconazole has been shown to induce oxidative stress, genotoxicity, biochemical and histopathological modifications in liver and kidney of Wistar rats . It significantly enhances hepatic and renal lipid peroxidation, which is accompanied by an increase in the level of protein oxidation . Furthermore, Epoxiconazole administration induces an increase in the levels of DNA damage in a dose-dependent manner .

Molecular Mechanism

Epoxiconazole actively stops the production of new fungi spores and inhibits the biosynthesis of existing hostile cells . It works as an eradicant by encapsulating fungal haustoria, which are then cut off from their nutrient supply and therefore die .

Temporal Effects in Laboratory Settings

Epoxiconazole and 1,2,4-triazole are hydrolytically stable at pH 5, 7, and 9. They are also stable under the influence of light in aqueous buffer solutions . In a sensitized photolysis study with natural water, Epoxiconazole degraded with a half-life of 52 days .

Dosage Effects in Animal Models

The exposure of rats to Epoxiconazole at concentrations (8, 24, 40, 56 mg/kg bw representing, respectively, NOEL (no observed effect level), NOEL×3, NOEL×5, and NOEL×7) for 28 days significantly enhances hepatic and renal lipid peroxidation . With the dose NOEL×7 (56 mg/kg bw of Epoxiconazole), the activities of CAT, GPx, and GST are decreased .

Metabolic Pathways

Epoxiconazole disrupts the pathway related to glycolipid metabolism . The mRNA levels of related genes were also confirmed .

Transport and Distribution

Epoxiconazole could be taken up by rice roots, but their distribution in plant tissues were different . The translocation of Epoxiconazole within rice tissues involved both symplast and apoplast pathways .

Subcellular Localization

The subcellular distribution revealed that Epoxiconazole has a higher proportion in cell walls than in cell organelles and soluble components . Epoxiconazole has the highest accumulated capacity in the cell wall (45–67%) .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Epoxiconazole involves several key steps:

Preparation of Intermediates: The process begins with the reaction of para-substituted benzaldehyde with ethyl chloroacetate in the presence of a basic catalyst to form an intermediate.

Formation of Epoxiconazole Intermediate: The para-substituted benzaldehyde reacts with ortho-substituted benzaldehyde to produce another intermediate, which is then reduced by lithium aluminum hydride.

Final Synthesis: The final step involves the reaction of the intermediate with 1H-1,2,4-triazole in N,N-Dimethylformamide at 70°C for 3.5 hours.

Industrial Production Methods: The industrial production of Epoxiconazole follows similar synthetic routes but is optimized for large-scale production. The process involves the use of solid acid-base catalysts, which simplify the reaction conditions and reduce costs. The yield and purity of the product are also enhanced, making the process suitable for industrial applications .

化学反応の分析

Types of Reactions: Epoxiconazole undergoes various chemical reactions, including:

Reduction: The reduction of intermediates during its synthesis involves reagents like lithium aluminum hydride.

Substitution: The final step in the synthesis involves nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide and iron catalysts are commonly used in Fenton reactions.

Reduction: Lithium aluminum hydride is used for the reduction of intermediates.

Substitution: N,N-Dimethylformamide and 1H-1,2,4-triazole are used in the final synthesis step.

Major Products: The major product formed from these reactions is Epoxiconazole itself, which is a racemate composed of equimolar amounts of (2S,3R)- and (2R,3S)-epoxiconazole .

類似化合物との比較

Epoxiconazole is part of the triazole fungicide family, which includes other compounds such as:

- Prothioconazole

- Tebuconazole

- Flutriafol

Uniqueness: Epoxiconazole is unique due to its broad-spectrum activity and long-lasting effects. It has maintained its effectiveness against key wheat diseases for over two decades, unlike some other fungicides that have faced resistance issues . Additionally, its ability to inhibit multiple fungal pathogens makes it a versatile and valuable fungicide in agriculture .

特性

CAS番号 |

133855-98-8 |

|---|---|

分子式 |

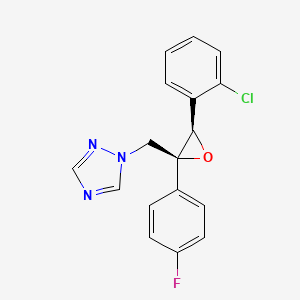

C17H13ClFN3O |

分子量 |

329.8 g/mol |

IUPAC名 |

1-[[(2S)-3-(2-chlorophenyl)-2-(4-fluorophenyl)oxiran-2-yl]methyl]-1,2,4-triazole |

InChI |

InChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16?,17-/m1/s1 |

InChIキー |

ZMYFCFLJBGAQRS-ZYMOGRSISA-N |

SMILES |

C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |

異性体SMILES |

C1=CC=C(C(=C1)C2[C@@](O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |

正規SMILES |

C1=CC=C(C(=C1)C2C(O2)(CN3C=NC=N3)C4=CC=C(C=C4)F)Cl |

外観 |

Solid powder |

Key on ui other cas no. |

133855-98-8 106325-08-0 135319-73-2 |

物理的記述 |

Solid; [Merck Index] |

ピクトグラム |

Health Hazard; Environmental Hazard |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

(2RS,35R) 1-(3-(2-chlorophenyl)-2,3-epoxy-2-(4-fluorophenyl)propyl)-1H-1,2,4-triazole epoxiconazol epoxiconazole epoxyconazole |

蒸気圧 |

0.00000045 [mmHg] |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: Epoxiconazole is a demethylation inhibitor (DMI) fungicide. It specifically targets the cytochrome P450 enzyme 14α-demethylase (CYP51) in fungi. [, ] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of fungal cell membranes. [] By inhibiting CYP51, Epoxiconazole disrupts ergosterol production, ultimately leading to fungal cell death. [, ]

ANone: Yes, inhibiting CYP51 can trigger various downstream effects in fungi. These include:

- Abnormal fungal growth: Disruption of ergosterol synthesis affects fungal cell membrane integrity and function, resulting in abnormal growth patterns. []

- Reduced sporulation: The production of spores, essential for fungal reproduction and dispersal, can be significantly hindered. [, ]

- Impaired mycelial growth: Epoxiconazole can effectively inhibit the growth of fungal mycelia, the vegetative part of the fungus. [, ]

- Induction of cell death: Ultimately, the disruption of vital cellular processes leads to fungal cell death. []

ANone: While the provided research papers do not delve into detailed spectroscopic data, Epoxiconazole possesses the following structural characteristics:

ANone: Epoxiconazole exhibits varying stability depending on the environmental matrix:

- Water: In aquatic environments, Epoxiconazole degrades relatively slowly. Its photolysis (degradation by light) is influenced by factors like water type (river water vs. seawater) and the presence of nitrates, humic acids, and particulate matter. []

- Soil: Epoxiconazole degradation in soil is also relatively slow, with half-lives ranging from 10 to 30 days. Factors like soil type and microbial activity influence its degradation rate. [, ]

- Plants: On treated plants, Epoxiconazole exhibits a faster degradation rate compared to soil, with half-lives ranging from 3.5 to 8.4 days. []

ANone: The research papers focus on Epoxiconazole's fungicidal properties and its behavior in biological and environmental systems. Information regarding its catalytic properties and applications is not provided.

A: While specific structural modifications are not extensively discussed in the provided papers, it's important to note that Epoxiconazole belongs to the triazole class of fungicides. [] Triazoles, in general, exert their activity through the presence of the triazole ring, which interacts with the iron atom in the heme group of CYP51. [] Modifications to the triazole ring or other parts of the molecule can impact:

- Binding affinity: Alterations can affect how strongly Epoxiconazole binds to its target enzyme, influencing its potency. []

- Spectrum of activity: Changes to the structure may alter the range of fungal species Epoxiconazole can effectively target. []

- Metabolic stability: Modifications can impact the compound's susceptibility to degradation within the target organism or the environment. []

ANone: Epoxiconazole is commercially available in several formulations:

- Suspension concentrate (SC): [, , ]

- Water dispersible granules (WG): []

- Emulsifiable concentrate (EC): []

ANone: MRLs vary by region and crop:

A: Epoxiconazole degrades relatively slowly in the environment, with photolysis being the main degradation pathway in water. [] Its persistence raises concerns about:

- Bioaccumulation: Epoxiconazole can accumulate in organisms like Tubifex (aquatic worms), potentially impacting food webs. [, ]

- Toxicity to non-target organisms: Studies show that Epoxiconazole can have toxic effects on aquatic organisms like algae and fish. [, , ]

ANone: The research focuses on Epoxiconazole's agricultural applications as a fungicide. Pharmacokinetic and pharmacodynamic data in humans or mammals are not discussed in the provided papers.

ANone: Field trials demonstrate that Epoxiconazole effectively controls various fungal diseases:

- Wheat: Provides excellent control of Fusarium head blight, particularly in regions with Carbendazim resistance. []

- Rice: Demonstrates good control of rice sheath blight and sheath blight. []

- Soybean: Effective in controlling Asian soybean rust, especially when combined with mancozeb. []

ANone: Yes, several in vitro studies evaluated Epoxiconazole's efficacy:

- Mycelial growth inhibition: Epoxiconazole effectively inhibits the mycelial growth of various fungal pathogens, including Mycosphaerella graminicola, Rhizoctonia solani, and Magnaporthe oryzae. [, , ]

- Spore germination inhibition: Epoxiconazole inhibits the germination of fungal spores, reducing disease spread. [, ]

ANone: Yes, some studies report emerging resistance to Epoxiconazole:

- Mycosphaerella graminicola: Reduced sensitivity and resistance development have been observed in field populations, particularly in regions with a history of intensive DMI fungicide use. [, ]

- Zymoseptoria tritici: Widespread resistance to azoxystrobin and reduced sensitivity to Epoxiconazole have been reported. []

ANone:

- Cross-resistance within DMIs: Positive correlations between resistance to Epoxiconazole and other DMI fungicides like prochloraz and difenoconazole have been observed. []

- No cross-resistance with other MOA groups: No cross-resistance has been found between Epoxiconazole and fungicides with different modes of action, such as benzimidazoles (e.g., Carbendazim) and quinone outside inhibitors (e.g., pyraclostrobin). []

ANone: While Epoxiconazole is generally considered to have low acute toxicity in mammals, studies in rats have shown:

- Endocrine disruption: Exposure during pregnancy can disrupt hormone levels, affecting fetal development and causing reproductive toxicity. [, , ]

- Placental toxicity: Epoxiconazole can induce placental degeneration in rats, potentially leading to fetal death. []

ANone: The provided research does not discuss drug delivery and targeting strategies for Epoxiconazole as it is primarily used as an agricultural fungicide.

ANone: Several analytical techniques are used:

- Gas Chromatography with Electron Capture Detection (GC-ECD): Widely used for Epoxiconazole residue analysis in various matrices, including soil, wheat grains, and plants. [, , ]

- High-Performance Liquid Chromatography (HPLC): Employed for quantifying Epoxiconazole in formulations and environmental samples, often coupled with UV detection or mass spectrometry. [, , ]

- Ultra-High Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS): Offers high sensitivity and selectivity for quantifying Epoxiconazole residues in complex matrices, such as food crops. [, ]

A: Photolysis (degradation by sunlight) is the primary degradation pathway of Epoxiconazole in water. [] In soil, biodegradation by microorganisms also plays a role. []

ANone: Several strategies can be implemented:

- Optimized application practices: Using the minimum effective dose and adhering to recommended pre-harvest intervals can minimize residues in crops and the environment. [, ]

- Integrated pest management (IPM): Implementing IPM strategies that combine different pest control methods can reduce reliance on chemical fungicides like Epoxiconazole. []

- Development of alternative fungicides: Research and development of new fungicides with lower environmental persistence and toxicity are crucial for sustainable agriculture. []

A: While not extensively covered, one study highlights the importance of formulation in influencing the dissolution and uptake of Epoxiconazole. Formulated Epoxiconazole showed enhanced leaf penetration compared to its pure form. []

ANone: The studies employing analytical methods for Epoxiconazole determination emphasize:

- Recovery: Methods generally achieved satisfactory recovery rates (above 80%) across various matrices. [, , , ]

- Precision: Reported relative standard deviations (RSD) were generally below 10%, indicating acceptable precision. [, , , ]

- Limits of Quantification (LOQ): LOQs varied depending on the matrix and analytical technique used but were generally in the low ppb range, demonstrating good sensitivity. [, , , ]

A: The use of validated analytical methods and adherence to good agricultural practices (GAP) during Epoxiconazole application contribute to ensuring the quality and safety of treated crops. [, ]

ANone: Information regarding Epoxiconazole's immunogenicity and immunological responses is not provided in the research papers.

ANone: Drug-transporter interactions are not discussed as the research primarily focuses on Epoxiconazole's application as a fungicide.

A: While not explicitly studied in the provided research, Epoxiconazole's known mechanism of action involves the inhibition of a specific cytochrome P450 enzyme (CYP51) in fungi. [, ] This suggests a potential for interaction with drug-metabolizing enzymes in other organisms, although further research is needed.

A: Epoxiconazole's biodegradability varies depending on the environmental matrix. It degrades relatively slowly in soil and water, raising concerns about its persistence and potential accumulation in organisms. [, , ]

ANone: Alternative fungicides with different modes of action are important for managing resistance:

- Pyraclostrobin: A quinone outside inhibitor that shows good efficacy against various fungal diseases, often used in combination with Epoxiconazole. [, ]

- Other DMI fungicides: While cross-resistance within the DMI group is a concern, other DMI fungicides with potentially different sensitivity profiles are available. []

- Non-chemical control methods: Integrated Pest Management (IPM) strategies that combine cultural practices, resistant varieties, and biological control agents can reduce reliance on chemical fungicides. []

ANone: The research highlights the importance of:

- Field trials: Essential for evaluating the efficacy and environmental fate of Epoxiconazole under real-world conditions. [, , , , ]

- Laboratory assays: In vitro studies using fungal cultures provide valuable insights into Epoxiconazole's mode of action, efficacy, and resistance development. [, , ]

- Analytical techniques: Advanced analytical methods like GC-ECD, HPLC, and UHPLC-MS/MS are crucial for quantifying Epoxiconazole residues and understanding its behavior in various matrices. [, , , ]

A: Epoxiconazole belongs to the triazole class of fungicides, which have been widely used in agriculture for several decades. The research highlights the ongoing challenge of managing fungicide resistance and the need for sustainable disease control strategies. [, , , ]

ANone: The research on Epoxiconazole exemplifies the need for cross-disciplinary collaboration:

- Plant pathology: Understanding fungal diseases and resistance mechanisms is crucial for developing effective control strategies. [, , ]

- Environmental science: Evaluating the fate and ecological impacts of Epoxiconazole in the environment is essential for risk assessment and mitigation. [, , ]

- Analytical chemistry: Developing and validating sensitive and reliable analytical methods is crucial for monitoring Epoxiconazole residues and ensuring food safety. [, , , ]

- Toxicology: Studying the potential adverse effects of Epoxiconazole on non-target organisms, including mammals, is crucial for human and environmental health protection. [, , , , , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。